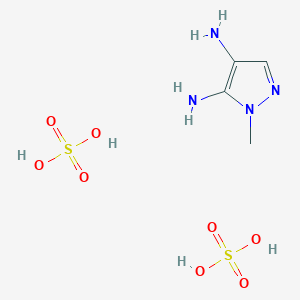

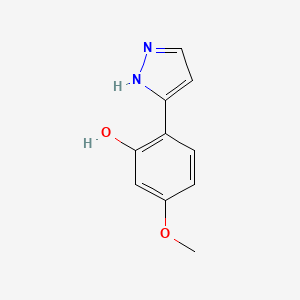

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been achieved in 60–87% yields from the reaction of certain precursors with N-arylmaleimides in acidic media . New 1-[(tetrazol-5-yl)methyl]indole derivatives, their acyclic nucleoside analogs and the corresponding glycoside derivatives were synthesized .科学的研究の応用

Anticancer and Anti-inflammatory Applications

The compound N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide, similar to its derivatives, exhibits notable biological activities. A study by Ghule et al. (2013) on a series of substituted derivatives highlighted significant in-vitro anti-inflammatory activity and demonstrated remarkable inhibitory effects against cancer. Specifically, a derivative with 6-chloro substitution showed a selective influence on cancer cell lines, underlining the potential of these compounds in anticancer therapies (Ghule, Deshmukh, & Chaudhari, 2013). Additionally, Al-Sanea et al. (2020) synthesized derivatives with varying aryloxy groups attached to the pyrimidine ring, observing appreciable cancer cell growth inhibition in certain cancer cell lines, further confirming the anticancer potential of these compounds (Al-Sanea et al., 2020).

Antimicrobial Applications

Chauhan et al. (2017) synthesized a series of pyrimidino derivatives, including those similar to this compound, showcasing their antimicrobial activity. These derivatives displayed synergism in their antimicrobial effects when combining indole and benzene nuclei in a single molecule, offering potent antimicrobial properties against a range of test microbes (Chauhan, Siddiqi, & Dwivedi, 2017).

Interaction and Structural Studies

Al-Ostoot et al. (2020) conducted a comprehensive study involving the design, synthesis, and anti-inflammatory drug interaction of an indole acetamide derivative. They utilized various spectroscopic analyses and in silico modeling to confirm the anti-inflammatory activity of the compound, targeting the cyclooxygenase COX-1 and 2 domains. This meticulous approach not only confirmed the bioactivity of the compound but also provided insight into its molecular interactions and structural properties (Al-Ostoot et al., 2020).

作用機序

Target of action

Compounds containing the indole nucleus are known to bind with high affinity to multiple receptors . .

Mode of action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

特性

IUPAC Name |

N-(6-indol-1-ylpyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N8O/c24-15(8-22-10-18-20-21-22)19-13-7-14(17-9-16-13)23-6-5-11-3-1-2-4-12(11)23/h1-7,9-10H,8H2,(H,16,17,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHUKPNVBMBCJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CN4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2605600.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2605602.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate](/img/structure/B2605603.png)

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)

![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)

![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)

![1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2605614.png)